benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers
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Overview
Description
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms on a spirohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves multiple steps. One common method includes the reaction of a spirohexane derivative with benzyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can produce halogenated compounds .
Scientific Research Applications
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
- BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrobromide
Uniqueness
The unique spirocyclic structure and the presence of both amino and fluorine groups make benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride distinct from other similar compounds. These features contribute to its specific chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHBSMYJDQHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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